GSK3368715 dihydrochloride

説明

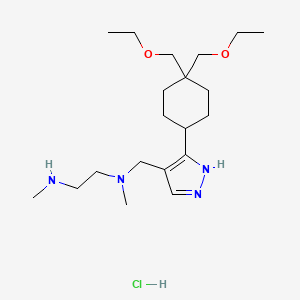

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine dihydrochloride is a diamine derivative featuring a cyclohexyl core substituted with ethoxymethyl groups and a pyrazole ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and crystallographic studies.

特性

IUPAC Name |

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2.2ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSRPMOJFMXEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

EPZ019997 (塩酸塩)の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、所有権があり、公表されていません。 この化合物は、塩酸塩と三塩酸塩など、さまざまな形で入手できることが知られており、水溶解性と安定性が向上しています .

化学反応の分析

科学研究の応用

EPZ019997 (塩酸塩)は、化学、生物学、医学、産業の分野で、幅広い科学研究の応用を持っています。がん研究では、I型タンパク質アルギニンメチル転移酵素を阻害し、エクソン使用を変化させることで、強力な抗腫瘍活性を示しています。 この化合物は、膵臓がん、メラノーマ、びまん性大細胞型B細胞リンパ腫など、さまざまながんモデルで有効性を示しています. さらに、I型タンパク質アルギニンメチル転移酵素阻害剤と、PRMT5阻害剤などの他の阻害剤を組み合わせた場合の相乗効果を調べる研究にも使用されてきました.

科学的研究の応用

EPZ019997 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated strong anti-tumor activity by inhibiting type I protein arginine methyltransferases and altering exon usage. This compound has shown efficacy in various cancer models, including pancreatic, melanoma, and diffuse large B-cell lymphoma . Additionally, it has been used in studies exploring the synergistic effects of combining type I protein arginine methyltransferases inhibitors with other inhibitors, such as PRMT5 inhibitors .

作用機序

類似の化合物との比較

EPZ019997 (塩酸塩)は、複数のI型タンパク質アルギニンメチル転移酵素を高い効力で阻害できるという点でユニークです。 類似の化合物には、GSK3368715三塩酸塩など、他のI型タンパク質アルギニンメチル転移酵素阻害剤や、特定のタンパク質アルギニンメチル転移酵素を標的とする他の関連阻害剤が含まれます. EPZ019997 (塩酸塩)のユニークさは、その広域スペクトル阻害と強力な抗がん活性にあり、がん研究や治療開発における貴重なツールとなっています。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Pyrazole-Based Diamines

The closest structural analog is N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine (PubChem entry, 2004) . Key differences include:

- Substituent Position : The target compound substitutes the pyrazole ring at position 3 , whereas the analog substitutes at position 5 . This positional isomerism may influence steric effects and binding affinity in biological systems.

- Salt Form : The target compound is a dihydrochloride salt, enhancing aqueous solubility compared to the free base form of the analog.

Table 1: Structural Comparison

Functional Analog: Cyclohexane-Diamine Derivatives

N,N'-bis(pyridin-4-ylmethyl)-1,4-cyclohexane-1,4-diammonium dichloride dihydrate () shares a cyclohexane backbone and dichloride salt form. Differences include:

Diamine Backbone Comparison

Compounds like N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines () highlight the role of the ethane-1,2-diamine backbone in chelation and molecular rigidity. However, the target compound replaces benzyl groups with a cyclohexyl-pyrazole system, reducing aromaticity but increasing lipophilicity .

Pharmacological and Physicochemical Insights

- Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility (>50 mg/mL) compared to neutral analogs, critical for bioavailability .

- Bioactivity : Pyrazole-containing diamines are often explored as kinase inhibitors or antimicrobial agents. The ethoxymethyl groups may enhance membrane permeability, while the cyclohexyl core could reduce metabolic degradation .

Table 2: Hypothetical Pharmacological Properties

| Property | Target Compound | Analog () |

|---|---|---|

| LogP (estimated) | 3.5–4.0 | 3.0–3.5 |

| Aqueous Solubility | High (salt form) | Moderate (free base) |

| Metabolic Stability | Moderate (cyclohexyl) | Low (pyrazole) |

生物活性

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine; dihydrochloride, commonly referred to as EPZ019997, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of protein arginine methyltransferases (PRMTs). This article delves into its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine; dihydrochloride

- Molecular Formula : C20H40Cl2N4O2

- Molecular Weight : 439.5 g/mol

- CAS Number : 1629013-22-4

EPZ019997 functions primarily by inhibiting type I PRMTs, which are enzymes responsible for the methylation of arginine residues on proteins. This methylation process is crucial for various cellular functions, including gene expression regulation and signal transduction. The inhibition of PRMTs by EPZ019997 alters the methylation state of target proteins, leading to significant changes in cellular processes such as cell proliferation and apoptosis .

Inhibition of PRMTs

Research indicates that EPZ019997 exhibits high potency against several PRMTs including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. The compound's ability to inhibit these enzymes can lead to altered exon usage and affect downstream signaling pathways critical for cancer progression and other diseases .

Case Studies and Research Findings

- Cancer Research : In preclinical studies involving various cancer cell lines, EPZ019997 demonstrated the ability to inhibit cell growth and induce apoptosis. Notably, its effects were pronounced in models of leukemia and solid tumors where aberrant PRMT activity is often observed .

- Neurodegenerative Diseases : Studies have suggested that modulation of arginine methylation may influence neurodegenerative pathways. EPZ019997 has been explored for its potential in treating conditions like Alzheimer's disease by targeting the dysregulated methylation processes associated with neuroinflammation .

- Autoimmune Disorders : The compound's role in modulating immune responses has also been investigated. By altering the expression of cytokines through PRMT inhibition, EPZ019997 may offer therapeutic benefits in autoimmune diseases where immune dysregulation is a hallmark .

Comparative Analysis with Other Compounds

EPZ019997 is part of a broader class of compounds targeting PRMTs. Below is a comparison table highlighting its characteristics relative to other known inhibitors:

| Compound Name | Target Enzymes | Potency (IC50) | Therapeutic Applications |

|---|---|---|---|

| EPZ019997 | PRMT1, PRMT3, PRMT4 | Low nanomolar | Cancer, Neurodegeneration |

| GSK3368715 | PRMT1 | Low nanomolar | Cancer |

| MS023 | PRMT6 | Low nanomolar | Cancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。